2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one
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Overview
Description
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a hexafluoropropan-2-ylidene group attached to a dihydronaphthalenone structure. The incorporation of fluorine atoms imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydronaphthalen-1(2h)-one with hexafluoropropan-2-ylidene fluoride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under conditions like UV light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-5-phenyl-1,3-oxathiole-4-carboxylate
- 4-[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)-4-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-1,3-dithietan-2-yl]-3,7-dimethyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene
- 1,1,1-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)methanesulfinamide
Uniqueness
The uniqueness of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one lies in its specific structural arrangement and the presence of multiple fluorine atoms. This imparts distinct physicochemical properties, such as high thermal stability, resistance to oxidation, and enhanced lipophilicity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
35474-71-6 |
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Molecular Formula |
C13H8F6O |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-4H,5-6H2 |
InChI Key |
HIIFNTTVSSKCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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